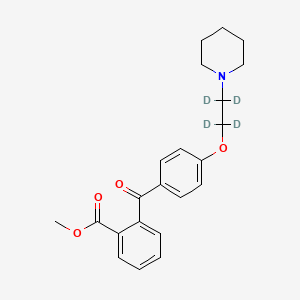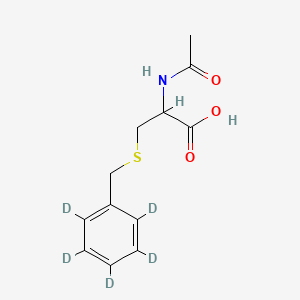
N-Acetyl-S-benzyl-2,3,4,5,6-d5-DL-cysteine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetyl-S-benzyl-2,3,4,5,6-d5-DL-cysteine is a deuterium-labeled derivative of N-Acetyl-S-benzyl-DL-cysteine. This compound is primarily used in scientific research as a stable isotope-labeled compound. The incorporation of deuterium atoms into the molecular structure makes it valuable for various analytical and pharmacokinetic studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-S-benzyl-2,3,4,5,6-d5-DL-cysteine typically involves the acetylation of S-benzyl-DL-cysteine with acetic anhydride in the presence of a base. The deuterium atoms are introduced through the use of deuterated reagents, such as deuterated acetic anhydride. The reaction is carried out under controlled conditions to ensure the incorporation of deuterium atoms at the desired positions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to achieve the desired isotopic purity. The production is carried out in compliance with regulatory standards to ensure the quality and safety of the compound .
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-S-benzyl-2,3,4,5,6-d5-DL-cysteine undergoes various chemical reactions, including:
Oxidation: The thiol group in the cysteine moiety can be oxidized to form disulfides or sulfonic acids.
Reduction: The disulfide bonds can be reduced back to thiol groups using reducing agents.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Dithiothreitol or other reducing agents under controlled conditions.
Substitution: Nucleophiles such as thiols or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Thiol groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-Acetyl-S-benzyl-2,3,4,5,6-d5-DL-cysteine is widely used in scientific research, including:
Chemistry: As a stable isotope-labeled compound for studying reaction mechanisms and kinetics.
Biology: In metabolic studies to trace the incorporation and transformation of cysteine in biological systems.
Medicine: In pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of cysteine derivatives.
Industry: As an internal standard in mass spectrometry for the quantification of cysteine and its derivatives in various samples
Mechanism of Action
The mechanism of action of N-Acetyl-S-benzyl-2,3,4,5,6-d5-DL-cysteine involves its incorporation into biological systems where it can participate in various biochemical reactions. The deuterium atoms provide a unique signature that allows researchers to trace its metabolic pathways and interactions with molecular targets. The compound can interact with enzymes and other proteins, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-S-benzyl-DL-cysteine: The non-deuterated version of the compound.
N-Acetyl-S-benzyl-L-cysteine-d5: The L-enantiomer of the deuterated compound.
N-Acetyl-S-benzyl-DL-cysteine-d5: Another deuterated version with different isotopic labeling.
Uniqueness
N-Acetyl-S-benzyl-2,3,4,5,6-d5-DL-cysteine is unique due to its specific deuterium labeling, which provides distinct advantages in analytical and pharmacokinetic studies. The presence of deuterium atoms enhances the stability and allows for precise tracing in metabolic studies, making it a valuable tool in scientific research .
Properties
Molecular Formula |
C12H15NO3S |
|---|---|
Molecular Weight |
258.35 g/mol |
IUPAC Name |
2-acetamido-3-[(2,3,4,5,6-pentadeuteriophenyl)methylsulfanyl]propanoic acid |
InChI |
InChI=1S/C12H15NO3S/c1-9(14)13-11(12(15)16)8-17-7-10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3,(H,13,14)(H,15,16)/i2D,3D,4D,5D,6D |
InChI Key |
BJUXDERNWYKSIQ-VIQYUKPQSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CSCC(C(=O)O)NC(=O)C)[2H])[2H] |
Canonical SMILES |
CC(=O)NC(CSCC1=CC=CC=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[(E)-[1-(3,4-dichlorophenyl)-3-piperidin-1-ylpropylidene]amino]thiourea](/img/structure/B12409814.png)
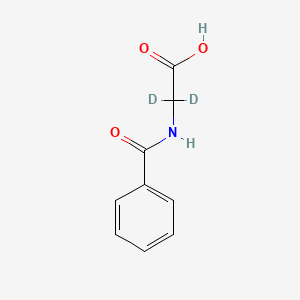
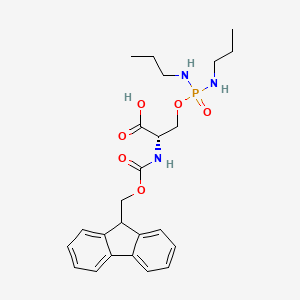
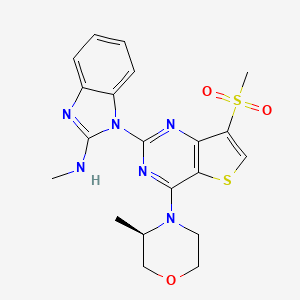
![9-[[(2R,3R,4R)-6-carboxy-3,4,5-trihydroxy-3,4-dihydro-2H-pyran-2-yl]oxy]-1,7,14-trihydroxy-13-oxo-3-(2-oxopropyl)-5,6-dihydronaphtho[1,2-b]xanthene-2-carboxylic acid](/img/structure/B12409830.png)
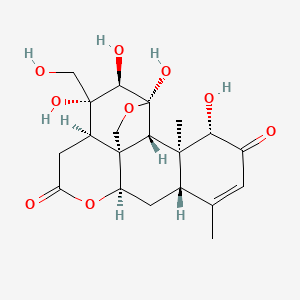
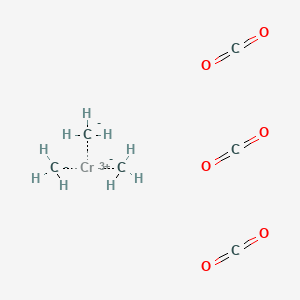

![benzyl N-hydroxy-N-[(2S)-4-methylpentan-2-yl]carbamate](/img/structure/B12409852.png)
